Chiral Purity and Specific Rotation Quality Metrics
When procuring for chiral synthesis, the specific optical rotation is a key differentiator. The (S)-enantiomer (CAS 218608-95-8) exhibits a specific rotation of [α]D²¹ = -49 ± 2º (C=1, EtOH), a value that confirms its identity and chiral purity, which is specified at ≥99% . The (R)-enantiomer (CAS 218608-93-6) is offered at a ≥98% purity, but its specific rotation value is not provided by the same vendor, presenting a data gap . This data point is crucial for ensuring the correct stereoisomer is used, as using the opposite enantiomer can lead to completely different, or lack of, biological activity.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]D²¹ = -49 ± 2º (C=1, in EtOH) |
| Comparator Or Baseline | Not reported for the (R)-enantiomer by the same source |
| Quantified Difference | Not calculable due to missing comparator data |
| Conditions | Measured at 21°C in ethanol (C=1) |
Why This Matters
This data allows procurement teams to verify the exact stereochemistry of the batch, ensuring it meets the requirements for enantioselective synthesis where stereochemical integrity is paramount.
